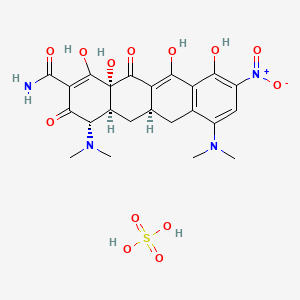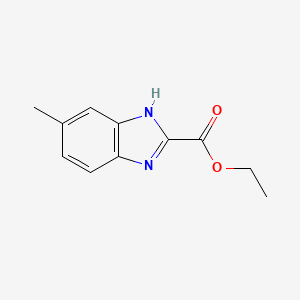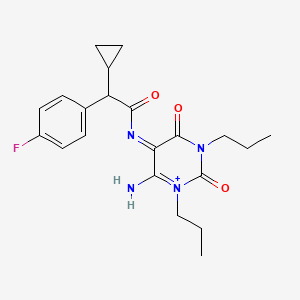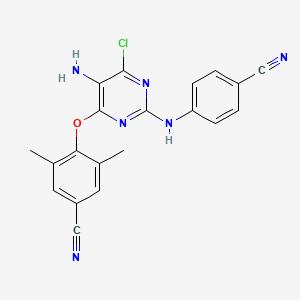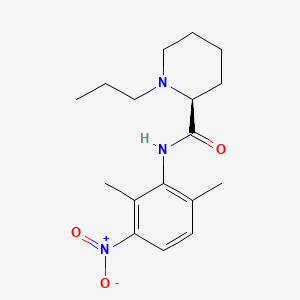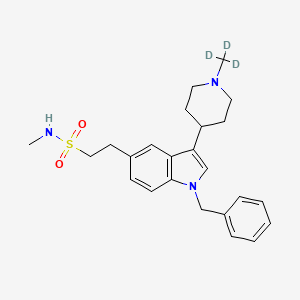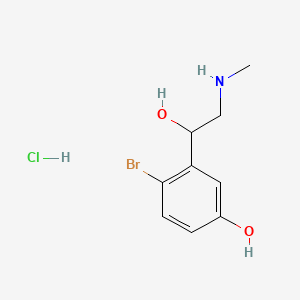
rac 6-Bromo Phenylephrine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 6-Bromo Phenylephrine Hydrochloride: is a chemical compound with the molecular formula C9H13BrClNO2 and a molecular weight of 282.56 . It is a derivative of phenylephrine, a well-known alpha-1 adrenergic receptor agonist used in various medical applications . The compound is primarily used in biochemical and proteomics research .
Méthodes De Préparation
The synthesis of rac 6-Bromo Phenylephrine Hydrochloride involves several steps, starting with the bromination of phenylephrine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the phenylephrine molecule.
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
rac 6-Bromo Phenylephrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles like hydroxide ions, leading to the formation of phenylephrine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Applications De Recherche Scientifique
rac 6-Bromo Phenylephrine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is employed in biochemical assays to study the interactions of alpha-1 adrenergic receptors with various ligands.
Medicine: Research involving this compound helps in understanding the pharmacological effects of phenylephrine derivatives and their potential therapeutic applications.
Mécanisme D'action
rac 6-Bromo Phenylephrine Hydrochloride exerts its effects primarily through its action on alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and increased blood pressure. The compound binds to these receptors, activating the associated G proteins and triggering a cascade of intracellular signaling pathways. This leads to the physiological effects observed with phenylephrine derivatives .
Comparaison Avec Des Composés Similaires
rac 6-Bromo Phenylephrine Hydrochloride can be compared with other phenylephrine derivatives and alpha-1 adrenergic receptor agonists:
Phenylephrine: The parent compound, widely used as a decongestant and vasopressor.
Methoxamine: Another alpha-1 adrenergic receptor agonist used to treat hypotension.
Midodrine: A prodrug that is converted to an active metabolite, desglymidodrine, which acts on alpha-1 adrenergic receptors to increase blood pressure.
This compound is unique due to the presence of the bromine atom, which can influence its binding affinity and selectivity for alpha-1 adrenergic receptors, potentially leading to different pharmacological profiles and applications .
Propriétés
IUPAC Name |
4-bromo-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXUJKAFSLXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C=CC(=C1)O)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-54-5 |
Source


|
| Record name | Benzenemethanol, 2-bromo-5-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)
